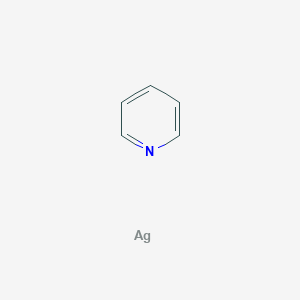
Pyridine--silver (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine–silver (1/1) is a coordination compound consisting of pyridine, an aromatic heterocycle, and silver in a 1:1 ratio. Pyridine, with the chemical formula C5H5N, is known for its nitrogen atom, which imparts unique chemical properties. Silver, a transition metal, is well-known for its antimicrobial properties. The combination of these two components results in a compound with significant applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pyridine–silver (1/1) can be synthesized through various methods. One common approach involves the reaction of silver nitrate (AgNO3) with pyridine in an aqueous solution. The reaction is typically carried out at room temperature, and the resulting product is isolated by filtration and drying. Another method involves the use of silver perchlorate (AgClO4) dissolved in pyridine, forming complexes such as [Ag(py)2]ClO4 and [Ag(py)4]ClO4 .
Industrial Production Methods: Industrial production of pyridine–silver (1/1) often involves large-scale reactions using similar methods as described above. The choice of reagents and conditions may vary depending on the desired purity and yield of the final product. Advanced techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Pyridine–silver (1/1) undergoes various chemical reactions, including:
Oxidation: The silver component can undergo oxidation, forming silver oxide (Ag2O) in the presence of oxidizing agents.
Reduction: Silver ions in the compound can be reduced to metallic silver (Ag) using reducing agents such as sodium borohydride (NaBH4).
Substitution: Pyridine ligands can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are common oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or hydrazine (N2H4) are commonly used reducing agents.
Substitution: Ligand exchange reactions often require the presence of a coordinating solvent and may be facilitated by heating.
Major Products:
Oxidation: Silver oxide (Ag2O)
Reduction: Metallic silver (Ag)
Substitution: New coordination complexes with different ligands
Applications De Recherche Scientifique
Pyridine–silver (1/1) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of pyridine–silver (1/1) primarily involves the interaction of silver ions with biological molecules. Silver ions can bind to thiol groups in proteins, leading to the disruption of cellular functions and ultimately causing cell death. Additionally, silver ions can generate reactive oxygen species (ROS), which further contribute to their antimicrobial activity . The pyridine ligand enhances the solubility and stability of the compound, facilitating its interaction with target molecules.
Comparaison Avec Des Composés Similaires
Pyridine–silver perchlorate ([Ag(py)2]ClO4): Similar in structure but with perchlorate as the counterion.
Pyridine–silver nitrate ([Ag(py)2]NO3): Similar coordination but with nitrate as the counterion.
Pyridine–silver acetate ([Ag(py)2]OAc): Similar coordination but with acetate as the counterion.
Uniqueness: Pyridine–silver (1/1) is unique due to its specific 1:1 ratio of pyridine to silver, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications.
Propriétés
Numéro CAS |
514789-97-0 |
|---|---|
Formule moléculaire |
C5H5AgN |
Poids moléculaire |
186.97 g/mol |
Nom IUPAC |
pyridine;silver |
InChI |
InChI=1S/C5H5N.Ag/c1-2-4-6-5-3-1;/h1-5H; |
Clé InChI |
UNLTXKMPCPWQGQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC=C1.[Ag] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Di-tert-butylphosphanyl)methyl]pyridine](/img/structure/B14244919.png)
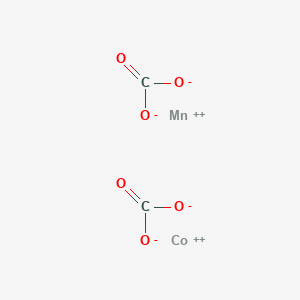
![[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diiodide](/img/structure/B14244935.png)



![2H,7H-[1,4]Dioxepino[2,3-c]pyrrole, 3,4-dihydro-7-propyl-](/img/structure/B14244964.png)
![2-{[(3-Methylbut-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile](/img/structure/B14244967.png)
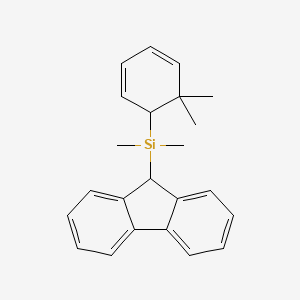
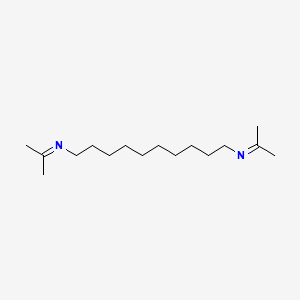
![4-Methyl-N-[(naphthalen-1-yl)methylidene]benzene-1-sulfinamide](/img/structure/B14244997.png)
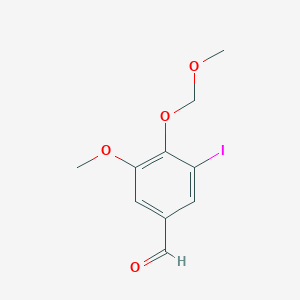
![acetic acid;[(1S,3S)-2,2-difluoro-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B14245003.png)
![6-Decyl-2-[4-(heptyloxy)phenyl]-1,3-benzothiazole](/img/structure/B14245008.png)
